molecular formula C13H20BrClN2O2S B6694539 N-[(1R,2R)-2-aminocyclohexyl]-2-bromo-4-methylbenzenesulfonamide;hydrochloride

N-[(1R,2R)-2-aminocyclohexyl]-2-bromo-4-methylbenzenesulfonamide;hydrochloride

Cat. No.: B6694539
M. Wt: 383.73 g/mol
InChI Key: SWWIQFKLZUKFPC-MNMPKAIFSA-N
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Description

N-[(1R,2R)-2-aminocyclohexyl]-2-bromo-4-methylbenzenesulfonamide;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocyclohexyl group, a bromomethylbenzenesulfonamide moiety, and a hydrochloride salt. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-2-bromo-4-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S.ClH/c1-9-6-7-13(10(14)8-9)19(17,18)16-12-5-3-2-4-11(12)15;/h6-8,11-12,16H,2-5,15H2,1H3;1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWIQFKLZUKFPC-MNMPKAIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCC2N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-2-bromo-4-methylbenzenesulfonamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the aminocyclohexyl intermediate: This step involves the reduction of a suitable precursor, such as 1,2-dinitrocyclohexane, to obtain the desired aminocyclohexyl intermediate.

    Bromination: The aminocyclohexyl intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group.

    Sulfonamide formation: The brominated intermediate is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide moiety.

    Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-aminocyclohexyl]-2-bromo-4-methylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The aminocyclohexyl group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution reactions: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-[(1R,2R)-2-aminocyclohexyl]-2-bromo-4-methylbenzenesulfonamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-2-bromo-4-methylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with enzymes or receptors, modulating their activity. The bromomethylbenzenesulfonamide moiety may enhance the compound’s binding affinity and specificity. The hydrochloride salt form improves the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
  • N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
  • N-[(1R,2R)-2-aminocyclohexyl]-2-chloro-4-methylbenzenesulfonamide

Uniqueness

N-[(1R,2R)-2-aminocyclohexyl]-2-bromo-4-methylbenzenesulfonamide;hydrochloride is unique due to the presence of the bromo group, which imparts distinct reactivity and potential for further functionalization. This compound’s specific combination of functional groups makes it a valuable tool in synthetic chemistry and biomedical research.

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